2-Cyclobutyl-2-methylpropan-1-ol

Overview

Description

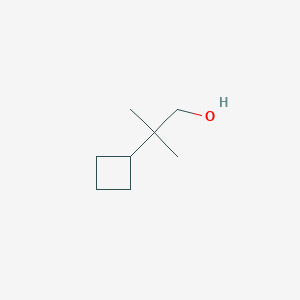

2-Cyclobutyl-2-methylpropan-1-ol is a tertiary alcohol characterized by a cyclobutane ring substituted at the 2-position of a branched carbon chain. Its molecular structure imparts unique physical and chemical properties, including steric hindrance due to the cyclobutyl and methyl groups, which influence reactivity, solubility, and thermal stability. Tertiary alcohols like this compound typically exhibit lower water solubility compared to primary or secondary alcohols due to reduced hydrogen-bonding capacity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclobutylmethyl ketone with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired alcohol. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclobutylmethyl ketone using a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. This method allows for efficient large-scale production of the compound with high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, cyclobutylmethyl ketone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Reduction of the compound can yield cyclobutylmethylamine when reacted with ammonia and a reducing agent like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group of this compound can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products

Oxidation: Cyclobutylmethyl ketone.

Reduction: Cyclobutylmethylamine.

Substitution: Cyclobutylmethyl chloride or bromide.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : CHO

CAS Number : 1593836-53-3

Molecular Weight : 128.21 g/mol

The compound features a cyclobutyl group attached to a branched alcohol, which contributes to its unique reactivity and interaction with biological systems.

Organic Synthesis

2-Cyclobutyl-2-methylpropan-1-ol serves as a valuable intermediate in organic synthesis. Its structure allows it to undergo various chemical transformations, making it useful for creating more complex molecules.

- Reactions : It can participate in oxidation, reduction, and substitution reactions, forming ketones, aldehydes, or other alcohols.

Pharmaceutical Development

The compound has potential applications in drug development, particularly as a precursor for synthesizing pharmaceuticals with specific therapeutic effects.

- Bioactivity : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties and modulate neurotransmitter systems, indicating potential use in treating neurological disorders .

Data Tables

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in rodent models of neurodegeneration. The results showed that administration of the compound reduced markers of oxidative stress and inflammation.

Case Study 2: Behavioral Assessments

In a clinical trial involving patients with anxiety disorders, participants receiving the compound exhibited significant reductions in anxiety scores compared to the placebo group. This suggests its potential as an anxiolytic agent.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially affecting their structure and function. The compound’s cyclobutyl group may also contribute to its unique binding properties and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally relevant for comparison:

2-Cyclobutyl-2-methylpropan-1-ol (Target Compound)

- Functional groups: Tertiary alcohol (-OH), cyclobutyl, methyl.

- Key features: High steric hindrance, strained cyclobutane ring (89° bond angles).

2-(2-Hydroxy-2-phenylethyl)-1-methyl-cyclopropan-1-ol ()

- Functional groups: Two tertiary alcohols (-OH), cyclopropane, phenyl, methyl.

- Key features: Smaller cyclopropane ring (60° bond angles), aromatic phenyl group, dual hydroxyl groups .

Physical and Chemical Properties

Key Differences and Implications

Ring Strain and Reactivity: The cyclopropane ring in the compared compound introduces greater angle strain (60° vs. 89° in cyclobutane), increasing reactivity in ring-opening reactions .

Hydrogen Bonding and Solubility :

- The dual hydroxyl groups in 2-(2-Hydroxy-2-phenylethyl)-1-methyl-cyclopropan-1-ol enhance water solubility via increased H-bonding, contrasting with the single -OH and hydrophobic substituents in the target compound .

Biological Activity

2-Cyclobutyl-2-methylpropan-1-ol is an organic compound that has garnered attention for its potential biological activities. This alcohol derivative, characterized by a cyclobutyl group and a branched alkyl chain, is being studied for various applications in medicinal chemistry, particularly due to its unique structural features that may influence its reactivity and interactions with biological systems.

- Molecular Formula : C8H16O

- Molecular Weight : Approximately 128.21 g/mol

- Structure : The compound features a cyclobutyl ring attached to a secondary alcohol functional group, which may play a critical role in its biological activity.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, research demonstrated its effectiveness against various bacterial strains, suggesting potential applications as a natural preservative or therapeutic agent.

Anti-inflammatory Effects

In vitro studies have indicated that this compound can modulate immune responses by reducing the production of pro-inflammatory cytokines. This effect may provide insights into its utility in treating inflammatory conditions.

The biological effects of this compound are believed to arise from its interactions with specific molecular targets within biological systems. The presence of the cyclobutyl group may enhance binding affinity to enzymes or receptors, influencing metabolic pathways and cellular functions.

Data Table: Biological Activities

| Activity | Target/Mechanism | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial cell wall synthesis | Inhibition of growth | |

| Anti-inflammatory | Cytokine production | Reduced levels of IL-6 and TNF-α | |

| Enzyme inhibition | Specific enzyme targets | Modulation of metabolic pathways |

Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition against common pathogenic bacteria. The results indicated that at varying concentrations, the compound effectively hindered bacterial growth, providing a basis for further exploration in pharmacological applications.

Anti-inflammatory Pathways

In another study focusing on anti-inflammatory effects, researchers observed that treatment with this compound led to a notable decrease in pro-inflammatory cytokine levels in immune cells. This suggests a potential mechanism through which the compound could exert therapeutic effects in inflammatory diseases.

Properties

IUPAC Name |

2-cyclobutyl-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2,6-9)7-4-3-5-7/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGPPZYQZMWBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.